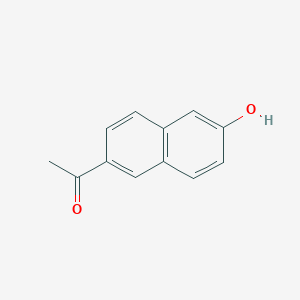

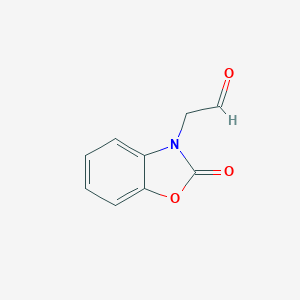

7-(1-Naphthyl)-7-oxoheptanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

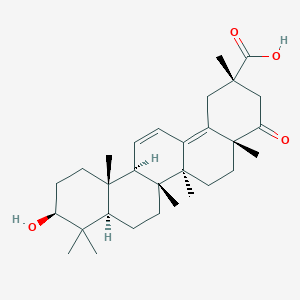

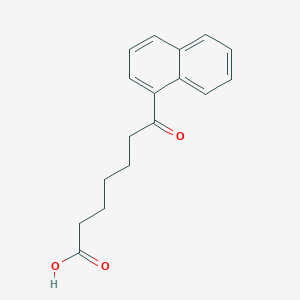

7-(1-Naphthyl)-7-oxoheptanoic acid, also known as NOHA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a potent inhibitor of arginase, an enzyme that plays a critical role in the metabolism of the amino acid arginine. NOHA has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers in the fields of biochemistry, pharmacology, and physiology.

科学的研究の応用

Genetic Incorporation into Proteins

One application involves the genetic incorporation of a naphthol analogue, specifically designed for site-specific azo coupling reactions in proteins. This technique has been employed in Escherichia coli to introduce a 2-naphthol group into proteins, which allows for chemoselective azo coupling reactions under mild conditions. Such advancements have significant implications for bioconjugation and the development of protein-based biosensors (Chen & Tsao, 2013).

Environmental Analysis and Corrosion Studies

Naphthenic acids, which include naphthyl-containing compounds, have been studied for their occurrence in Brazilian crude oil and their impact on corrosion in the petroleum industry. Through liquid/liquid extraction methods and advanced mass spectrometry analysis, researchers have evaluated the efficiency of different extraction methods to mitigate corrosion, highlighting the complex nature of naphthenic acids in crude oil (Colati et al., 2013).

Photochemistry and Molecular Structure

The photochemistry of naphthyl compounds has been explored, revealing intricate behaviors like intramolecular exciplex formation and cycloaddition reactions. These studies provide insights into the molecular structure and potential applications of these compounds in creating fluorescent probes or understanding electron transfer mechanisms (Morley & Pincock, 2001).

Hydrogen-bonded Complexes Formation

Research on hydrogen-bonded complexes involving acidic compounds and bis(benzimidazole) showcases the ability of naphthyl-derived compounds to form structured organic salts through proton transfer. These findings have implications for the design of new materials with specific optical or chemical properties (Jin et al., 2014).

Biodegradation of Naphthenic Acids

The environmental impact and biodegradation of naphthenic acids, including those related to naphthyl compounds, have been a subject of extensive study due to their presence in crude oil and refinery wastewaters. These studies aim to understand the toxicological impacts of naphthenic acids and their susceptibility to biodegradation, which is crucial for environmental management and pollution control efforts (Clemente & Fedorak, 2005).

特性

IUPAC Name |

7-naphthalen-1-yl-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c18-16(11-2-1-3-12-17(19)20)15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,1-3,11-12H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKQDKZJQJMEFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645319 |

Source

|

| Record name | 7-(Naphthalen-1-yl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13672-47-4 |

Source

|

| Record name | 7-(Naphthalen-1-yl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。